Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
Description
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a cyclopropane ring fused to a piperidine system, with an ethyl ester group at the 7-position. Its molecular formula is C₉H₁₅NO₂, and it has a molecular weight of 169.22 g/mol . The compound’s stereochemistry (1S,6R,7R) is critical for its spatial arrangement and reactivity, making it a chiral building block in organic synthesis and drug discovery.
Properties
IUPAC Name |
ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUNTQQFKFOGQP-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.
Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo framework allows the compound to fit into binding sites of biological macromolecules, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active azabicyclo moiety, which can then interact with its target.
Comparison with Similar Compounds
The following analysis compares Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate with structurally related bicyclic compounds, focusing on molecular features , synthetic utility , and applications .
Structural Analogues with Varied Heteroatoms or Ring Systems
Key Observations :
- Ring Size Impact : Smaller bicyclo[2.2.1] systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit distinct stereoelectronic properties compared to the larger [4.1.0] systems, affecting reactivity in ring-opening reactions .
Functionalized Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
